3-环戊氧基-4-甲氧基苯甲酰胺

描述

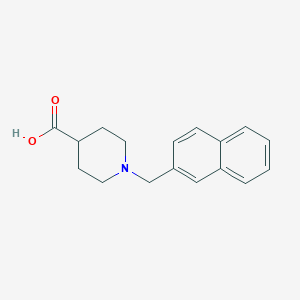

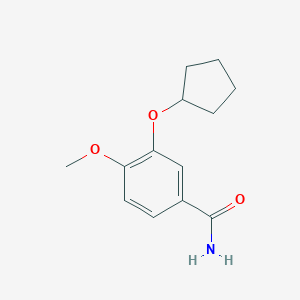

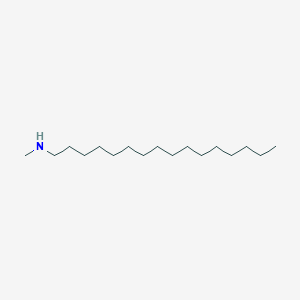

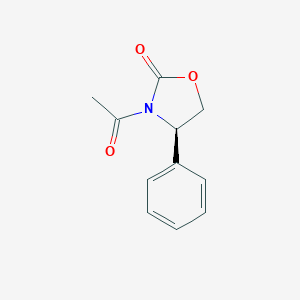

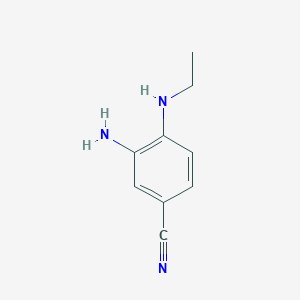

The compound 3-Cyclopentyloxy-4-methoxybenzamide is a chemical entity that has been studied for its potential as a PDE IV inhibitor, which is a type of enzyme that regulates the breakdown of cyclic nucleotides within cells. This compound has been the subject of research due to its potential therapeutic applications, particularly in the context of diseases where the regulation of cyclic nucleotides is beneficial .

Synthesis Analysis

The synthesis of related compounds, such as 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, has been developed for industrial processes. The synthesis involves the oxidation of a benzaldehyde derivative to the corresponding benzoic acid using hydrogen peroxide under aqueous alkaline conditions. This process has been optimized for large-scale production, ensuring safety, economic viability, and minimal environmental impact. The development of this synthesis route is crucial for providing sufficient quantities of the compound for clinical evaluation and potential therapeutic use .

Molecular Structure Analysis

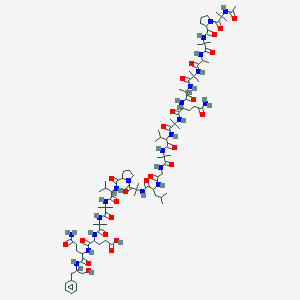

While the specific molecular structure of 3-Cyclopentyloxy-4-methoxybenzamide is not detailed in the provided papers, related compounds have had their molecular structures determined by single-crystal X-ray diffraction analysis. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized and structurally characterized, which provides insights into the molecular frameworks that similar compounds like 3-Cyclopentyloxy-4-methoxybenzamide may possess .

Chemical Reactions Analysis

The chemical reactivity of related benzamide derivatives has been explored in the context of catalysis. Cyclometalated rhodium and ruthenium complexes of N-methoxy-4-nitrobenzamide have been used as catalysts in C–H bond functionalization reactions, achieving high yields of desired products. These findings suggest that similar compounds, such as 3-Cyclopentyloxy-4-methoxybenzamide, could also participate in or facilitate various chemical reactions, potentially serving as intermediates or catalysts in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentyloxy-4-methoxybenzamide are not explicitly discussed in the provided papers. However, the properties of benzamide derivatives can be inferred from related research. For instance, the introduction of the 4-methoxybenzyloxymethyl (MBom) group for sulfhydryl protection in peptide synthesis indicates that methoxybenzamide structures can influence the stability and reactivity of other functional groups in a molecule. This suggests that 3-Cyclopentyloxy-4-methoxybenzamide may exhibit specific physical and chemical properties that could be leveraged in pharmaceutical chemistry .

科学研究应用

工业过程开发

3-环戊氧基-4-甲氧基苯甲酰胺作为一种有效的PDE IV型抑制剂,已经开始进行工业规模合成的开发。该过程包括优化反应条件,以确保安全性、经济性和环境影响,特别是对苯甲醛衍生物的大规模氧化进行优化。这项研究对于生产足够进行临床评估的化合物至关重要 (Charles et al., 1998)。

药物性能增强

该化合物已经成为旨在增强其药物性能的研究的一部分。例如,已经探索了3-甲氧基苯甲酰胺的衍生物,以确定具有改进药物性能的强效抗金黄色葡萄球菌化合物 (Haydon et al., 2010)。

分子相互作用和结构分析

重点在于理解相关苯甲酰胺衍生物的分子相互作用和结构。例如,N-3-羟基苯基-4-甲氧基苯甲酰胺通过X射线衍射和DFT计算研究了其分子结构。这项研究有助于理解分子相互作用如何影响化合物的性质 (Karabulut et al., 2014)。

抑制细菌细胞分裂

研究表明,类似化合物3-甲氧基苯甲酰胺通过影响细胞分裂蛋白FtsZ来抑制细菌如枯草芽孢杆菌的细胞分裂。这一发现对于理解这类化合物如何用于对抗细菌感染至关重要 (Ohashi et al., 1999)。

代谢途径和药代动力学

已经对相关化合物的代谢和药代动力学进行了研究,例如结构类似的PDE IV抑制剂RP73401。这些研究有助于理解化合物在生物系统中的行为,这对于药物开发至关重要 (Cassidy et al., 2000)。

通过C-H活化的化学分歧环合反应

已经进行了N-甲氧基苯甲酰胺的化学分歧和氧化还原中性环合反应的研究,这与3-环戊氧基-4-甲氧基苯甲酰胺密切相关。这对于合成化学具有重要意义,为创造复杂的分子结构提供了新方法 (Xu et al., 2018)。

安全和危害

属性

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYVPADOZOGKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381391 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyloxy-4-methoxybenzamide | |

CAS RN |

158429-58-4 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)